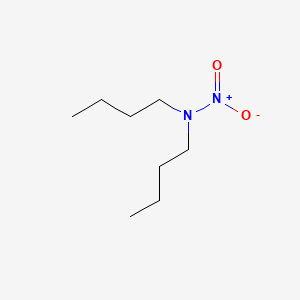

N-Nitrodibutylamine

Description

Structure

3D Structure

Properties

CAS No. |

4164-31-2 |

|---|---|

Molecular Formula |

C8H18N2O2 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

N,N-dibutylnitramide |

InChI |

InChI=1S/C8H18N2O2/c1-3-5-7-9(10(11)12)8-6-4-2/h3-8H2,1-2H3 |

InChI Key |

IBFAEPSQNZNTBK-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)[N+](=O)[O-] |

Canonical SMILES |

CCCCN(CCCC)[N+](=O)[O-] |

Other CAS No. |

4164-31-2 |

Synonyms |

N-nitrodibutylamine |

Origin of Product |

United States |

Formation and Occurrence of N Nitrodibutylamine in Environmental Systems

Pathways of Environmental Formation

The formation of N-nitrodibutylamine and related N-nitroso compounds in environmental systems is a multi-faceted process involving specific precursors and reactive agents under particular conditions.

Mechanisms involving Secondary and Tertiary Amine Precursors

Dibutylamine (B89481) (DBA), a secondary amine, is a key precursor for the formation of N-nitrosodibutylamine (NDBA) and potentially this compound (DBNA) ccsnorway.comsmolecule.com. Secondary amines are highly reactive towards nitrosating agents due to the availability of their nitrogen lone pair, which readily participates in nucleophilic attack nih.goveuropa.eusci-hub.senih.gov. Tertiary amines can also contribute to the formation of these compounds, typically after undergoing a dealkylation process, often mediated by nitrogen oxides (NOx), which converts them into secondary amine precursors ccsnorway.comnih.govnih.govusp.org. The presence of certain surfactants, particularly cationic ones, has been shown to significantly enhance the nitrosation of secondary amines like dibutylamine by concentrating reactants and influencing reaction kinetics acs.orgrsc.org.

Role of Nitrosating Agents in Formation Processes

The presence of nitrosating agents is fundamental to the formation of N-nitrosamines and nitramines. Nitrite (B80452) (NO2-) is a primary precursor, which, under acidic environmental conditions, transforms into nitrous acid (HNO2). Nitrous acid can then dimerize to form dinitrogen trioxide (N2O3), the principal nitrosating species that reacts with amines europa.euacs.orgnih.gov. Nitrogen oxides (NOx), common in atmospheric and industrial emissions, also play a vital role, acting either as direct nitrosating agents or as precursors to species like N2O3 and dinitrogen tetroxide (N2O4), which are involved in the formation of both N-nitrosamines and nitramines ccsnorway.comsci-hub.sersc.org.

Oxidative Amine Degradation in the Presence of Nitrogen Oxides

This compound (DBNA), classified as a nitramine, can be generated through the oxidative degradation of amines in the presence of nitrogen oxides (NOx) rsc.org. This pathway is believed to involve the formation of dinitrogen tetroxide (N2O4) as a nitrating agent. In this process, tertiary amines can degrade into secondary amines, which subsequently react with these nitrating species to form stable nitramines rsc.org.

Atmospheric Formation from Amine Emissions

Amines released into the atmosphere from various industrial and anthropogenic sources can undergo reactions leading to the formation of N-nitrosamines and nitramines. In the atmosphere, nitrogen oxides (NOx) can react with amine emissions, potentially forming these compounds nih.govrsc.orgberkeley.edu. While some N-nitrosamines, such as N-nitrosodimethylamine (NDMA), degrade rapidly via photolysis in the atmosphere, other related compounds or nitramines may exhibit greater persistence depending on their specific properties and atmospheric conditions rsc.orgcdc.govcanada.ca.

Sources and Release Mechanisms

The presence of this compound and associated N-nitroso compounds in the environment is frequently attributed to specific industrial activities and the subsequent release of these substances or their precursors.

Industrial Origin and Discharges

A significant contribution to the environmental levels of N-nitrosamines and nitramines originates from industrial processes. Industries involved in the manufacturing of pesticides, rubber tires, alkylamines, and dyes are frequently identified as major sources of these compounds or their precursors into the environment canada.catcmda.com. Sites involved in amine manufacturing and processing also represent significant sources tcmda.comepa.gov.

Dibutylamine itself is widely used as a raw material in the synthesis of various chemicals, including dyes, pharmaceuticals, and pesticides europa.euontosight.aiunivarsolutions.com. It also serves as a solvent, extractant, corrosion inhibitor, and is utilized in the formulation of coating products, laboratory chemicals, hydraulic fluids, and plant protection products europa.eu. These diverse industrial applications increase the likelihood of dibutylamine's release into the environment.

Industrial effluents often contain substantial concentrations of N-nitrosamines and nitramines, frequently exceeding levels found in municipal wastewater by several orders of magnitude, indicating that industrial discharges are a primary route for their entry into aquatic ecosystems epfl.ch. N-Nitrosodibutylamine (NDBA) and related compounds have been detected in river water, groundwater, and tap water, particularly in areas affected by industrial and residential activities researchgate.netscies.org. Furthermore, N-nitrosamines have been identified in biosolids from wastewater treatment plants, suggesting another pathway for their environmental dissemination nih.gov.

Table 1: Formation Pathways and Precursors of N-Nitrosodibutylamine (NDBA) / this compound (DBNA)

| Amine Precursor | Nitrosating/Nitrating Agent | Conditions | Product (Primary Focus) | Key References |

| Dibutylamine | Nitrite/Nitrous Acid (HNO2) | Acidic conditions (pH 2-5) | N-Nitrosodibutylamine (NDBA) | ccsnorway.comsmolecule.comnih.goveuropa.eunih.govacs.orgnih.govtandfonline.com |

| Dibutylamine | Nitrogen Oxides (NOx) | Oxidative conditions, presence of N2O3/N2O4 | This compound (DBNA) | ccsnorway.comrsc.org |

| Tertiary Amines | Nitrite/Nitrous Acid (HNO2) | Acidic conditions; requires dealkylation step | N-Nitrosodibutylamine (NDBA) | ccsnorway.comnih.govnih.govusp.org |

| Dibutylamine | Nitrite/Nitrous Acid (HNO2) | Presence of cationic surfactants (micelles) | N-Nitrosodibutylamine (NDBA) | acs.orgrsc.org |

| Amines | Nitrogen Oxides (NOx) | Atmospheric reactions, oxidative degradation | This compound (DBNA) | rsc.org |

Table 2: Industrial Sources and Environmental Occurrence of N-Nitrosodibutylamine (NDBA) / this compound (DBNA)

| Industry Type | Associated Amine Precursor(s) | Detected N-Nitrosamine/Nitramine | Typical Concentration Range (Examples) | Environmental Compartment | Key References |

| Pesticide Manufacturing | Amines | N-Nitrosodimethylamine (NDMA) | Not specified for NDBA/DBNA | Various | canada.catcmda.comepa.gov |

| Rubber and Tire Manufacturing | Amines | NDMA | Not specified for NDBA/DBNA | Various | canada.catcmda.comepa.gov |

| Alkylamine Manufacturing/Use Sites | Dibutylamine | NDMA, NDBA | Not specified for NDBA/DBNA | Various | canada.catcmda.comepa.gov |

| Dye Manufacturing | Amines | NDMA | Not specified for NDBA/DBNA | Various | canada.catcmda.comepa.gov |

| Chemical/Pharmaceutical Synthesis | Amines | N-Nitrosamines (general) | Up to 975 µg/L (NDMA) | Industrial Effluents | epfl.ch |

| Wastewater Treatment Plants (Industrial Input) | Amines | N-Nitrosamines (various) | Detected in biosolids | Biosolids | nih.gov |

| General Urban/Industrial Areas | Dibutylamine | N-Nitrosodibutylamine (NDBA) | Up to 64 ng/L | River water, Groundwater, Tap water | researchgate.netscies.org |

Compound List:

Dibutylamine (DBA)

this compound (DBNA)

N-Nitrosodibutylamine (NDBA)

Nitrite

Nitrous acid (HNO2)

Nitrogen oxides (NOx)

Dinitrogen trioxide (N2O3)

Dinitrogen tetroxide (N2O4)

N-Nitrosodimethylamine (NDMA)

N-Nitrosodiethylamine (NDEA)

N-Nitrosodi-n-propylamine (NDPA)

N-Nitrosopyrrolidine (NPYR)

N-Nitrosomorpholine (NMOR)

N-Nitrosopiperidine (NPIP)

N-Nitrosodiphenylamine (NDPhA)

N-Nitrosodiethanolamine (NDELA)

Formaldehyde

Chloral

Cetyltrimethylammonium chloride (surfactant)

Sodium dodecylsulfate (surfactant)

Formation as Byproducts in Chemical Processes

N-Nitrosamines, including this compound, are formed through nitrosation reactions, typically involving secondary amines and nitrosating agents like nitrogen oxides (NOx) or nitrites. These reactions can occur under various pH conditions who.intfreethinktech.com. Industrial processes that utilize amines or produce them as intermediates are potential sources for this compound formation. For instance, processes involving amines in post-combustion CO2 capture plants can lead to the formation of nitramines and nitrosamines when exposed to NOx rsc.orgresearchgate.netresearchgate.net. Similarly, the manufacturing of pharmaceuticals, rubber, leather, pesticides, dyes, and foundries, which often involve amines and nitrites, can inadvertently produce this compound as a byproduct who.intepa.gov. Water disinfection processes, particularly those using chloramination, can also lead to the formation of N-nitrosamines from amine precursors present in the water epa.govmdpi.comsyr.edu.

Presence in Environmental Discharges and Waste Streams

The industrial processes mentioned above can result in the discharge of this compound into wastewater. Wastewater treatment plants (WWTPs) are identified as significant pathways for N-nitrosamines, including NDBA, to enter aquatic systems who.intepa.govnih.gov. Studies have shown that N-nitrosamines can be present in wastewater effluent, and their concentrations can be influenced by factors like the disinfection process used who.intepa.gov. Industrial waste streams, if not properly managed, can also contribute to the environmental burden of this compound europa.eumdpi.com.

Environmental Distribution and Prevalence

Once released into the environment, this compound can be found in various environmental compartments, including water, sediment, and soil.

Detection in Aquatic Environments

This compound has been detected in various aquatic systems. Studies analyzing river water, groundwater, and tap water have reported the presence of NDBA, often alongside other N-nitrosamines like NDMA and NDEA researchgate.netmdpi.comscies.org. For example, in the Pearl River Delta, NDBA was detected in river water, groundwater, and tap water, with average concentrations reaching up to 36 ± 20 ng/L in river water samples scies.org. The presence of NDBA in these water bodies is often correlated with water pH, suggesting that pH plays a role in its stability or formation scies.org. Wastewater treatment plant effluent is a notable source, contributing to N-nitrosamine concentrations in receiving waters who.intepa.govnih.gov.

Occurrence in Sedimentary Compartments

Freshwater sediments have also been identified as a sink for N-nitrosamines, including this compound. A study analyzing sediments near wastewater treatment plants in the United States found NDBA in 58% of the samples, with concentrations ranging from 0.2 to 3.3 ng/g dry weight nih.gov. The occurrence of NDBA in sediments was found to be positively correlated with bulk water ammonia (B1221849) and pH levels nih.gov. This suggests that sediment properties and water chemistry influence the accumulation and persistence of NDBA in these environments.

Distribution in Soil Matrices

While direct studies on this compound in soil matrices are less prevalent in the initial search results, related compounds like NDMA are known to be highly mobile in soil and can leach into groundwater epa.gov. Given the chemical properties of N-nitrosamines, it is plausible that NDBA could also exhibit mobility in soil, potentially influenced by soil organic matter content, moisture, and pH, similar to other polar and water-soluble compounds rsc.orgfrontiersin.org.

Factors Influencing Environmental Concentrations

Several factors can influence the environmental concentrations of this compound:

pH: Studies indicate a positive correlation between NDBA concentrations and water pH in aquatic environments nih.govscies.org.

Ammonia and Organic Matter: In sediments, NDBA occurrence has been linked to elevated levels of ammonia and organic carbon nih.gov.

Industrial Discharges: The direct release of NDBA from industrial processes and wastewater treatment plants is a primary driver of its presence in aquatic systems who.intepa.govnih.gov.

Water Treatment Processes: Disinfection processes, particularly chloramination, can lead to the formation of N-nitrosamines from precursor compounds in water epa.govmdpi.comsyr.edu.

Chemical Properties: The water solubility and low vapor pressure of N-nitrosamines suggest partitioning into the aqueous phase and potential accumulation in sediments rsc.org.

Compound Name Table

| Common Abbreviation | Full Chemical Name |

| NDBA | This compound |

| NDMA | N-Nitrosodimethylamine |

| NDEA | N-Nitrosodiethylamine |

| NPIP | N-Nitrosopiperidine |

| NPYR | N-Nitrosopyrrolidine |

| NMOR | N-Nitrosomorpholine |

| NMEA | N-Nitrosomethylethylamine |

| NDPA | N-Nitrosodi-n-propylamine |

| NDPhA | N-Nitrosodiphenylamine |

| NO2DBA | This compound |

Environmental Fate and Transformation Mechanisms of N Nitrodibutylamine

Photolytic Degradation Pathways

Photolysis, the degradation of a substance by light, is a significant environmental transformation process for many organic compounds, including nitrogen-containing species like nitrosamines and nitramines. While direct photolytic data for N-Nitrodibutylamine is scarce, insights can be gained from studies on structurally similar compounds.

Direct Photolysis Mechanisms

Nitrosamines, characterized by the N-NO functional group, possess a chromophore that enables them to absorb ultraviolet (UV) radiation gassnova.no. This absorption of UV photons can lead to the rapid breaking of the N-N bond, a process that occurs with a high quantum yield in the gas phase gassnova.no. In aqueous solutions, the N-N bond remains susceptible to cleavage upon excitation to singlet excited states, either through π → π* or n → π* transitions mit.edu. For N-nitrosodimethylamine (NDMA), direct photolysis can involve homolytic cleavage of the N-N bond, yielding an aminium radical and nitric oxide, or heterolytic photocleavage facilitated by water, producing dimethylamine (B145610) and nitrous acid mdpi.com. The N-N bond's susceptibility to breakage is particularly noted at wavelengths around 212 nm mdpi.com.

While nitramines are generally considered more photostable than nitrosamines, research indicates that photodegradation can still occur rsc.orgasm.org. Studies investigating the photodegradation of both nitrosamines and nitramines in natural waters suggest that these processes are relevant asm.org. However, specific direct photolysis mechanisms for this compound have not been detailed in the provided literature.

Indirect Photodegradation Processes

Indirect photolysis involves the reaction of a compound with reactive species generated by light absorption. Advanced oxidation processes (AOPs), which produce highly reactive hydroxyl radicals (•OH), are recognized as promising technologies for the removal of nitrosamines from water mdpi.com. Other reactive species, such as singlet oxygen (¹O₂), can also contribute to indirect photodegradation nih.gov.

The presence of dissolved oxygen can enhance the photolysis of compounds like NDMA, promoting pathways such as photooxidation, which leads to the formation of methylamine (B109427) and nitrate (B79036) and is supported by the detection of superoxide (B77818) radicals nih.gov. The interaction of photoexcited molecules with protons and subsequent pH-dependent secondary reactions also play a role in indirect degradation pathways nih.gov. Although specific indirect photolysis pathways for this compound are not explicitly described, these general mechanisms involving reactive oxygen species are likely relevant for its environmental transformation.

Characterization of Photolytic Transformation Products

Photolytic degradation of nitrosamines, such as NDMA, typically yields a range of products. These commonly include methylamine, dimethylamine, formaldehyde, formic acid, nitrite (B80452) ions, and nitrate ions mdpi.com. Under specific conditions, such as neutral pH and the absence of oxygen, N-methylformamide has also been identified as a transformation product nih.gov. The primary degradation of the N-N bond can lead to the formation of various radical intermediates and subsequently amine and inorganic nitrogen species mit.edumdpi.com. While specific photolytic transformation products for this compound have not been detailed, the general products observed for nitrosamines provide an indication of potential degradation pathways.

Biodegradation Mechanisms

Biodegradation, the breakdown of substances by microorganisms, is a crucial process for the removal of many environmental contaminants. For nitramines, which are considered relatively photostable, biodegradation is often the primary environmental degradation pathway asm.org.

Microbial Degradation Pathways in Aquatic Systems

Research has identified microbial degradation pathways for various nitrogen-containing compounds, including nitrosamines and nitramines, in aquatic environments. For instance, the bacterium Rhodococcus ruber ENV425 has been shown to degrade N-nitrosodimethylamine (NDMA) in aquatic systems. This degradation involves the production of methylamine, nitric oxide, nitrite, nitrate, formate, formaldehyde, and dimethylamine, with a proposed denitrosation pathway initiated by hydrogen atom abstraction nih.gov.

Another study detailed the degradation of N-nitroglycine (NNG), a natural product nitramine, by Variovorax sp. strain JS1663. This process yields glyoxylate, nitrite, and ammonium (B1175870) asm.org.

Specifically concerning this compound (referred to as NDAB in some studies, likely indicating the nitramine form given the context), biodegradation has been reported by the fungus Phanerochaete chrysosporium and the bacterium Methylobacterium sp. strain JS178. In both cases, the degradation process resulted in the production of nitrous oxide (N₂O) nih.gov. The degradation by P. chrysosporium is suggested to be initiated by a manganese peroxidase nih.gov. Furthermore, some nitramines, particularly those with hydroxyl functionalities, have been shown to be biodegraded by bacteria in soil and water, although the specific products were not reported nih.gov. Nitrosamines can also be degraded by intestinal bacteria, leading to the formation of the parent amine and nitrite ions nih.gov.

Biotransformation in Soil Microenvironments

Soil microenvironments host a diverse array of microorganisms capable of metabolizing xenobiotic compounds. Although nitramines, in general, are considered to be relatively stable, microbial activity in soil can contribute to their transformation. Studies on N-nitrosodimethylamine (NDMA), a related compound, have shown that both aerobic and anaerobic biodegradation in soil and water are possible epa.gov. Research into the biotransformation of N-nitrosodimethylamine and N-nitrodimethylamine in soil columns amended with benzene (B151609) and methane (B114726) demonstrated cometabolism, where the degradation of the target compound occurs alongside the degradation of a primary substrate nih.gov. This suggests that under specific conditions, this compound could also be subject to microbial breakdown in soil, potentially through cometabolic pathways. However, nitramines as a class are generally noted for their persistence in the environment researchgate.net.

Enzymatic Systems Involved in this compound Biotransformation

The biotransformation of this compound is likely mediated by various enzymatic systems, particularly those involved in the metabolism of nitrosamines and other nitrogen-containing organic compounds. Cytochrome P450 (CYP) enzymes, especially isoforms like P450IIE1 and P450IIB1, are known to be critical in the metabolic activation and breakdown of various nitrosamines, including N-nitrosodimethylamine and N-nitrosobutylmethylamine nih.govnilu.no. These enzymes catalyze hydroxylation reactions, a key initial step in the metabolic activation of many nitrosamines and nitramines, leading to the formation of reactive intermediates or more readily degradable products nih.govasm.org. Other enzyme classes, such as flavin-containing monooxygenases (FMOs), esterases, amidases, UDP-glucuronosyltransferases (UGTs), and sulfotransferases (SULTs), are broadly involved in xenobiotic biotransformation, facilitating oxidation, reduction, hydrolysis, and conjugation reactions fiveable.me. Nitroreductases are also important for the reduction of nitro groups, a process that can lead to the formation of reactive intermediates or amino groups nih.gov.

Identification of Biodegradation Metabolites

Research into the metabolic fate of N-nitrosodibutylamine (NDBA) and this compound (NO2DBA) in rats has identified several urinary metabolites. Studies have reported the isolation and identification of N-acetyl-S-butyl-L-cysteine, N-acetyl-S-3-oxobutyl-L-cysteine, and N-acetyl-S-3-hydroxybutyl-L-cysteine from the urine of rats administered these compounds iarc.frnih.gov. These findings indicate that in biological systems, this compound can undergo transformations involving conjugation with cysteine. The comparative analysis of NDBA and NO2DBA metabolism suggests that NDBA may lead to greater urinary excretion of these N-acetyl-S-alkyl-L-cysteine derivatives compared to NO2DBA nih.gov.

Chemical Degradation Processes

pH-Dependent Degradation Kinetics

The degradation kinetics of N-nitroso compounds and related nitramines can be significantly influenced by the pH of the surrounding environment nih.goviarc.fr. For N-nitrosamines, degradation often proceeds via denitrosation, a process that is particularly favored under acidic conditions nih.goviarc.fr. Under alkaline conditions, alternative degradation pathways may become more significant, leading to different degradation products nih.gov.

Table 1: Conceptual pH-Dependent Degradation Rates (Illustrative)

| pH Value | Hypothetical Degradation Rate Constant (k) [Units] | Hypothetical Half-life (t½) [Units] | Notes on Degradation Pathway |

| 3 | Data not available for this compound | Data not available for this compound | Likely denitrosation dominant |

| 7 | Data not available for this compound | Data not available for this compound | Mixed pathways possible |

| 10 | Data not available for this compound | Data not available for this compound | Other pathways dominant |

Note: The table above illustrates the type of data typically presented for pH-dependent degradation. Specific kinetic data for this compound were not found in the reviewed literature.

Adsorption and Sorption Phenomena

Sorption processes, encompassing both adsorption (attachment to a surface) and absorption (incorporation into a bulk phase), are fundamental to the environmental fate of organic pollutants iupac.orgfrontiersin.orgchemistry.pt. These phenomena dictate how this compound might be retained in soils, sediments, or suspended particles, influencing its transport, bioavailability, and ultimate persistence.

Interactions with Organic and Inorganic Environmental Matrices

Organic pollutants like this compound interact with environmental matrices through various mechanisms. These include hydrophobic interactions, which are significant for compounds with nonpolar characteristics, as well as electrostatic interactions, hydrogen bonding, and π-π interactions, depending on the pollutant's functional groups and the nature of the sorbent researchgate.netresearchgate.netbyjus.com. Key environmental matrices involved in sorption include soil organic matter, clay minerals, and particulate matter in aquatic systems mdpi.com. The specific chemical structure of this compound, featuring amine and nitro groups, would influence its affinity for these different matrices. However, detailed studies on the specific interaction mechanisms of this compound with common environmental matrices such as soil organic carbon or clay minerals are not widely reported.

Adsorption Isotherms and Kinetics

The study of adsorption isotherms and kinetics provides quantitative insights into the capacity and rate of sorption. Common isotherm models used to describe the equilibrium relationship between the sorbate (B1223678) concentration in the solution and the sorbent are the Langmuir and Freundlich models researchgate.netjwent.netchimicatechnoacta.ruresearchgate.net. The Langmuir model typically describes monolayer adsorption on a homogeneous surface, while the Freundlich model accounts for adsorption on heterogeneous surfaces with a distribution of adsorption sites researchgate.netresearchgate.net. Kinetic models, such as the pseudo-first-order and pseudo-second-order equations, are employed to understand the rate at which adsorption occurs and to identify the rate-limiting step, with pseudo-second-order kinetics often indicating chemisorption researchgate.netpjoes.com.

Table 2: Typical Sorption Isotherm and Kinetic Parameters (Illustrative)

| Model Type | Parameter | Typical Range/Units | This compound Value | Notes |

| Langmuir Isotherm | KL | L/mg or L/g | Not available | Langmuir adsorption constant |

| qmax | mg/g or µg/g | Not available | Maximum monolayer adsorption capacity | |

| Freundlich Isotherm | Kf | (mg/g)(L/mg)1/n | Not available | Adsorption capacity |

| n | Dimensionless | Not available | Intensity of adsorption; indicates surface heterogeneity | |

| Pseudo-Second-Order Kinetics | k2 | g/(mg·min) | Not available | Rate constant for pseudo-second-order adsorption |

Note: This table presents typical parameters used in sorption studies. Specific values for this compound were not found in the searched literature.

Influence of Environmental Parameters on Sorption Behavior

The sorption behavior of organic compounds is often modulated by environmental parameters such as pH, temperature, and ionic strength researchgate.netmdpi.commdpi.com. Changes in pH can alter the surface charge of sorbent materials and affect the speciation (e.g., protonation state) of the sorbate, thereby influencing the strength and nature of the interaction mdpi.com. Temperature can affect the thermodynamics of the sorption process, while ionic strength can influence electrostatic interactions. Studies investigating the specific impact of these parameters on the sorption of this compound are limited.

Volatilization Dynamics in Environmental Compartments

Volatilization refers to the process by which a substance transfers from one phase (typically liquid or solid) to the gas phase. For compounds in aquatic environments, the tendency to volatilize is primarily governed by their partitioning behavior between air and water.

Air-Water Partitioning Behavior

The air-water partitioning behavior of a chemical is quantitatively described by its Henry's Law constant (KH) wikipedia.orgchromatographyonline.comcopernicus.orgviu.caviu.ca. This constant represents the ratio of a compound's partial pressure in the gas phase to its concentration in the aqueous phase at equilibrium. A higher Henry's Law constant indicates a greater tendency for the compound to volatilize from water into the atmosphere viu.ca.

Factors Affecting Volatilization Rates from Aqueous Systems

Volatilization is a critical environmental fate process by which a chemical compound transitions from the aqueous phase into the atmosphere. For this compound, understanding the factors that influence its volatilization rate from water bodies is essential for assessing its environmental distribution and persistence. This process is primarily governed by the compound's physical-chemical properties and environmental conditions, particularly the air-water partitioning behavior.

The rate of volatilization from an aqueous system is dictated by several key factors:

Henry's Law Constant (H) : This thermodynamic property quantifies the equilibrium ratio of a compound's concentration in the gas phase to its concentration in the aqueous phase. A higher Henry's Law constant indicates a greater tendency for the compound to volatilize. It is a combined measure of vapor pressure and water solubility, reflecting the compound's volatility from water.

Vapor Pressure : The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature. A higher vapor pressure suggests that more molecules are in the gaseous state above the liquid, thus favoring volatilization.

Water Solubility : The maximum amount of a substance that can dissolve in water. Compounds with lower water solubility tend to volatilize more readily, as a smaller fraction remains dissolved in the aqueous phase.

Temperature : Environmental temperature significantly influences volatilization rates. Increased temperatures generally lead to higher vapor pressures and reduced solubility of gases in water, thereby enhancing volatilization.

Air-Water Interface Area and Turbulence : The extent of contact between the air and water directly impacts volatilization. A larger surface area and increased water turbulence (e.g., from wind or currents) enhance the rate of mass transfer from the water to the air.

This compound's Volatilization Characteristics:

The physical-chemical properties of this compound provide insight into its potential for volatilization from aqueous systems.

Henry's Law Constant : this compound has a reported Henry's Law constant of 1.32 x 10⁻⁵ atm-m³/mol at 37 °C nih.gov. This value suggests that while this compound has some tendency to partition into the atmosphere, the process is not expected to be rapid. Lower values of Henry's Law constants generally indicate that a compound will predominantly remain in the aqueous phase.

Vapor Pressure : The vapor pressure of this compound is reported as 0.04 mmHg nih.govnih.govchemicalbook.com. This is a relatively low vapor pressure, indicating that at standard temperatures, only a small fraction of the compound will exist in the gaseous state above the aqueous solution.

Water Solubility : this compound exhibits moderate to high water solubility, with values reported as 1.27 x 10³ mg/L at 24 °C nih.gov and 1.199 g/L at room temperature chemicalbook.com. High water solubility means that a significant portion of the compound will remain dissolved in the water, which can counteract the volatilization tendency driven by vapor pressure.

LogP (Octanol-Water Partition Coefficient) : The LogP value for this compound is reported as 2.63 nih.gov. This moderate lipophilicity suggests a balanced partitioning between aqueous and organic phases, which is consistent with its moderate Henry's Law constant.

Considering these properties, this compound is likely to volatilize slowly from aqueous systems. The combined effect of its relatively low vapor pressure and moderate water solubility, as integrated by its Henry's Law constant, suggests that volatilization is not the primary removal mechanism from water bodies compared to other potential degradation or partitioning processes. However, factors such as elevated temperatures and increased turbulence at the air-water interface could accelerate this process.

Summary of Key Physical-Chemical Properties Relevant to Volatilization:

| Property | Value | Unit | Temperature (°C) | Source |

| Henry's Law Constant | 1.32 x 10⁻⁵ | atm-m³/mol | 37 | nih.gov |

| Vapor Pressure | 0.04 | mmHg | N/A | nih.govnih.govchemicalbook.com |

| Water Solubility | 1.27 x 10³ | mg/L | 24 | nih.gov |

| LogP (Octanol-Water Partition) | 2.63 | - | N/A | nih.gov |

Analytical Methodologies for N Nitrodibutylamine in Environmental Matrices

Chromatographic Separation Techniques

Optimization of Chromatographic Conditions

Effective chromatographic separation is fundamental for the accurate analysis of NDBA. Optimization involves selecting appropriate columns, mobile phases (for LC), temperature programs (for GC), and flow rates to achieve good resolution from co-extracted compounds and matrix interferences.

For Gas Chromatography (GC), capillary columns such as those with a 5% phenyl-95% dimethyl polysiloxane stationary phase (e.g., DB-5) are commonly used for nitrosamine (B1359907) analysis researchgate.netresearchgate.net. Optimized temperature programs typically start at lower temperatures (e.g., 50-55°C) and gradually increase to higher temperatures (e.g., 240-260°C) to ensure the elution of a range of nitrosamines, including NDBA kirj.eenih.gov. The carrier gas, usually helium, is maintained at a flow rate of approximately 1 mL/min kirj.ee.

In Liquid Chromatography (LC), reversed-phase columns, such as C18 or biphenyl (B1667301) stationary phases, are frequently employed researchgate.netsepscience.comlcms.cz. Mobile phases typically consist of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives such as formic acid to improve peak shape and ionization efficiency in LC-MS lcms.czmassbank.eu. Gradient elution is commonly used to achieve optimal separation of multiple nitrosamines lcms.czmassbank.eu. For instance, a gradient might start with a higher percentage of aqueous solvent and gradually increase the organic solvent percentage over time massbank.eu. Flow rates typically range from 0.2 to 0.5 mL/min lcms.cz.

Spectrometric Detection and Quantification Methods

Spectrometric techniques, particularly mass spectrometry, are essential for the sensitive and selective detection and quantification of NDBA.

Mass spectrometry offers high sensitivity and specificity for NDBA analysis, with MS/MS providing enhanced selectivity through the monitoring of specific precursor-to-product ion transitions.

Electron Ionization (EI) is a common ionization technique used in GC-MS. For NDBA, EI at 70 eV typically produces a molecular ion (M⁺) and various fragment ions, which can be used for identification and quantification kirj.ee. However, EI can sometimes lead to extensive fragmentation, potentially reducing the abundance of the molecular ion and making it challenging to achieve high sensitivity for low-level analysis without optimization thermofisher.com. The mass spectrum of NDBA under EI conditions can be compared to spectral libraries for identification kirj.ee. For example, NDBA (m/z 159) can fragment by losing a butene group to yield an ion at m/z 103, and further fragmentation can occur researchgate.net.

Optimizing EI conditions, such as reducing the electron energy to around 40 eV, can lead to softer ionization, producing more abundant molecular ions and fewer fragments, thereby improving sensitivity and selectivity for nitrosamines thermofisher.com.

Electrospray Ionization (ESI) is widely used in LC-MS for the analysis of NDBA, particularly in positive ion mode. Under ESI, NDBA typically forms a protonated molecule, [M+H]⁺, at m/z 159.1492 massbank.eu. ESI is considered a "softer" ionization technique than EI, often resulting in less fragmentation in the source, which preserves the molecular ion for detection nih.gov. Optimization of ESI parameters, such as capillary voltage, source temperature, and nebulizer gas flow, is crucial for maximizing sensitivity nih.gov. The use of ESI in LC-MS allows for the direct analysis of NDBA without the need for derivatization, making it a preferred method for many applications nih.gov.

Tandem Mass Spectrometry (MS/MS) provides structural information and enhances selectivity by monitoring specific fragmentation pathways. For NDBA, typical fragmentation under MS/MS conditions involves the loss of neutral molecules or specific functional groups. For example, in LC-ESI-MS/MS, NDBA ([M+H]⁺ at m/z 159) can fragment via High-Collision Dissociation (HCD) at a collision energy of 60 or 75 eV massbank.eu. Fragmentation pathways can include the loss of 1-butene (B85601) (56 Da) to yield an ion at m/z 103, followed by further fragmentation researchgate.net. Another reported fragmentation pathway for NDBA involves the loss of NH=N-OH to form an ion at m/z 57 researchgate.net.

Key transitions monitored for NDBA quantification in MS/MS typically involve precursor ions and their characteristic product ions. For instance, the transition from m/z 159 to m/z 103 is commonly used researchgate.net. The selection of appropriate collision energies (CE) and other MS/MS parameters is critical for optimizing sensitivity and selectivity thermofisher.com.

Thermal Energy Analysis (TEA) is a highly selective detector specifically designed for N-nitroso compounds, including NDBA labcompare.comosha.gov. The TEA operates by thermally cleaving the N-NO bond in the nitrosamine molecule, releasing a nitrosyl radical (NO•). This radical is then reacted with ozone in a reaction chamber, producing excited nitrogen dioxide (NO₂*) which decays to its ground state, emitting light (chemiluminescence) that is detected by a photomultiplier tube labcompare.comosha.gov.

TEA offers excellent selectivity and sensitivity for nitrosamines, often with detection limits in the picogram range labcompare.comosha.gov. It can be interfaced with GC (GC-TEA) or HPLC (LC-TEA) osha.gov. GC-TEA is a well-established method for volatile nitrosamines in various matrices, including environmental samples nih.govpublisso.deresearchgate.net. The method involves separating the nitrosamines by GC and then passing the eluent through a pyrolyzer at high temperatures (e.g., 500°C) to break the N-N bond labcompare.com. TEA's selectivity for the N-NO bond minimizes interference from other organic compounds, making it a robust detector for environmental monitoring labcompare.comosha.gov. Detection limits for NDBA using GC-TEA have been reported in the low microgram per kilogram range in food matrices nih.gov.

Table 1: Key Fragmentation Ions for N-Nitrosodibutylamine (NDBA)

| Ionization Method | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference |

| EI | 159 | 103, 57 | researchgate.netkirj.ee |

| ESI | 159.1492 ([M+H]⁺) | N/A (typically molecular ion) | massbank.eu |

| MS/MS (ESI) | 159 | 103, 57 | researchgate.netmassbank.eu |

Table 2: Chromatographic Conditions for N-Nitrosodibutylamine Analysis

| Technique | Column Type | Mobile Phase (Example) | Flow Rate (mL/min) | Temperature Program (GC) or Gradient (LC) | Detection Limit (Example) | Reference |

| GC | DB-5 (5% phenyl-95% dimethyl polysiloxane) | N/A (Carrier Gas: Helium) | ~1.0 | 55°C (2 min) -> 10°C/min -> 260°C (2 min) | N/A | kirj.ee |

| LC | C18 or Biphenyl | Water + 0.1% Formic Acid / Methanol + 0.1% Formic Acid | 0.2 - 0.5 | Gradient elution (e.g., 90:10 to 5:95 A:B) | 0.4 - 12 ng/L | lcms.czmassbank.eu |

Ultraviolet-Visible (UV-Vis) Spectrophotometric Detection

UV-Vis spectrophotometry is a foundational analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption is directly related to the concentration of analyte present, following the Beer-Lambert law sepscience.comscielo.br. While UV-Vis spectrophotometry is widely applicable for analyzing various water quality parameters, its direct application for the quantification of N-nitrosamines, including N-Nitrodibutylamine, in complex environmental matrices often presents challenges.

Direct UV-Vis detection of N-nitrosamines is generally limited by their relatively weak UV absorbance and susceptibility to interference from co-extracted matrix components mdpi.comlcms.czosha.gov. These factors can lead to higher detection limits compared to more selective techniques like mass spectrometry. Consequently, for enhanced sensitivity and specificity, N-nitrosamines are frequently analyzed using High-Performance Liquid Chromatography (HPLC) coupled with UV detection (HPLC-UV) osha.govwaters.com. This approach often incorporates pre- or post-column derivatization or photolysis steps to improve the detection capabilities of the nitrosamine functional group mdpi.comnih.govsigmaaldrich.comb-cdn.net. For instance, UV photolysis can cleave the N-N bond, generating species that can be detected colorimetrically or via other methods nih.govrsc.org. Specific wavelengths, such as around 230 nm, have been reported for the UV detection of related nitrosamines like N-nitrosodimethylamine (NDMA) waters.com. Some studies also utilize UV detection with specialized columns, such as the Supel™ Carbon LC, for the separation of nitrosamines like this compound sigmaaldrich.com.

Method Validation and Performance Characteristics

Robust analytical methods for this compound require thorough validation to ensure reliable and accurate results, especially when dealing with complex environmental samples. Key performance characteristics include detection and quantification limits, accuracy, precision, and the mitigation of matrix effects and interferences.

Determination of Detection and Quantification Limits in Complex Matrices

Achieving low detection and quantification limits (LODs and LOQs) is paramount for monitoring this compound at trace levels in environmental samples. Various chromatographic techniques coupled with sensitive detectors are employed to meet these requirements.

| Compound | Matrix | Detection Method | LOD | LOQ | Reference |

| This compound | HPLC-grade water | LC-MS/MS | 1.8 ng/L | 5.3 ng/L | usp.orgresearchgate.net |

| N-Nitrosodibutylamine | Air | GC-TEA | 0.05 µ g/sample | Not specified | hpc-standards.com |

| N-Nitrosodibutylamine | Water (UV photolysis) | UV photolysis/CL | 0.02–0.2 µM | Not specified | nih.gov |

| N-Nitrosodibutylamine | Wastewater | UPLC-MS/MS | 0.5–5 µg/L (IDL) | Not specified | hep.com.cn |

| N-Nitrosodibutylamine | Pharmaceutical matrix | HPLC-UV | 10 ng/mL | 20 ng/mL | waters.com |

| N-Nitrosodimethylamine | Water | UPLC-MS/MS | 0.04–0.16 ng/L | 0.08–0.32 ng/L | ijpsjournal.com |

| N-Nitrosodibutylamine | Wastewater | Online-SPE/SEC/LCMS | 0.12–6.60 ng/L | 0.40–21.99 ng/L | mdpi.com |

Note: µM values from nih.gov and rsc.org are approximate conversions to ng/L for comparison, assuming a molecular weight of approximately 174.24 g/mol for NDBA.

The complexity of environmental matrices can significantly influence the achievable detection limits, often requiring extensive sample preparation to remove interfering substances and concentrate the analyte sepscience.comepa.govmdpi.comsepscience.com.

Advanced Remediation Strategies for N Nitrodibutylamine Contamination

In-Situ Remediation Technologies

In-situ remediation involves treating contaminants in place, minimizing disruption to the site and often proving more cost-effective than ex-situ methods.

Enhanced Bioremediation Approaches

Bioremediation leverages the metabolic capabilities of microorganisms to break down contaminants. For nitrosamines like N-Nitrodibutylamine, which are not readily biodegradable, enhanced bioremediation often involves cometabolism. This process utilizes specific microorganisms that can degrade the target compound while utilizing another primary substrate for growth.

Research on N-Nitrosodimethylamine (NDMA) has identified specific bacterial strains, such as Rhodococcus ruber ENV425, capable of degrading NDMA through cometabolism, particularly when grown on substrates like propane. acs.orgnih.govasm.org These studies have shown significant reductions in NDMA concentrations, with one study reporting a reduction from 80 μg/L to below 10 ng/L in batch cultures. acs.org Aerobic conditions generally favor higher degradation rates. acs.orgenviro.wiki While direct studies on this compound biodegradation are limited, the principles of cometabolic degradation by specialized microbial consortia, potentially stimulated by the introduction of suitable substrates and oxygen (as in biosparging), are applicable. tpsgc-pwgsc.gc.cafrtr.govfrtr.gov

Table 1: Biodegradation Efficacy for Nitrosamines (Illustrative Data from NDMA Studies)

| Microorganism/Approach | Substrate/Condition | Initial Concentration | Final Concentration | Removal Efficiency | Notes |

| Rhodococcus ruber ENV425 | Propane (cometabolism) | 80 μg/L | <10 ng/L | High | Aerobic conditions, nitrogen source utilized |

| Rhodococcus ruber ENV425 | Tryptic Soy Broth | 80 μg/L | <10 ng/L | High | Cometabolic degradation |

| Activated Sludge (Wastewater) | N/A | N/A | N/A | ~43% | Average removal rate |

In-Situ Chemical Oxidation (ISCO) Applications

In-Situ Chemical Oxidation (ISCO) involves injecting chemical oxidants directly into the subsurface to transform contaminants into less harmful substances. Common oxidants include permanganate, persulfate, hydrogen peroxide (often as Fenton's reagent), and ozone. crccare.comfrtr.govepa.gov ISCO is considered an aggressive technology suitable for rapidly reducing contaminant mass and concentrations. epa.govclu-in.org

N-Nitrosodimethylamine (NDMA) is classified as a potentially amenable contaminant for ISCO. crccare.comisprambiente.gov.it Oxidants like persulfate, especially when activated by catalysts (e.g., PersulfOx), have been employed to address high concentrations of contaminants. regenesis.com The effectiveness of ISCO depends on factors such as oxidant delivery, distribution, reaction kinetics, and the presence of scavengers in the subsurface environment. crccare.comfrtr.govclu-in.orgisprambiente.gov.it While specific reaction kinetics for this compound with various oxidants are not extensively detailed in the literature, the general oxidative pathways that break down the N-N bond or degrade the alkyl chains are expected to apply.

Table 2: Applicability of ISCO to Contaminant Classes (Including Nitrosamines)

| Contaminant Class | ISCO Applicability Rating | Notes |

| Chloroethenes | Demonstrated Effectiveness | Highly oxidizable |

| BTEX | Demonstrated Effectiveness | Highly oxidizable |

| N-Nitrosodimethylamine (NDMA) | Potentially Amenable | Requires specific oxidant selection and conditions |

| Explosives | Potentially Amenable | |

| Pesticides | Potentially Amenable | Varies by specific compound |

| Phenols | Demonstrated Effectiveness | Highly oxidizable |

| 1,4-Dioxane | Potentially Amenable | Requires specific oxidants and conditions |

Electrochemical Remediation Processes

Electrochemical remediation utilizes electrical currents to drive contaminant degradation or removal. Technologies such as electrooxidation and electroreduction can effectively treat recalcitrant organic compounds. Boron-doped diamond (BDD) electrodes have shown significant promise for the electrochemical destruction of NDMA. capes.gov.brnih.govacs.orgresearchgate.netnih.gov

Studies using BDD electrodes in reverse osmosis concentrates demonstrated that NDMA oxidation rates were largely unaffected by dissolved organic carbon (DOC), chloride, or bicarbonate at typical concentrations. capes.gov.brnih.govacs.org In high chloride or bicarbonate environments, the mechanism can shift from hydroxyl radical-mediated oxidation to direct electron transfer oxidation. capes.gov.bracs.org Flow-through experiments have reported surface area normalized first-order rate constants for NDMA removal, for example, 40.6 ± 3.7 L/m²·h. capes.gov.brnih.govacs.org Composite membranes incorporating carbon materials with Ti4O7 electrodes have achieved high NDMA removal efficiencies (92-97%) in single-pass treatments. researchgate.netnih.gov These electrochemical methods offer a robust approach for this compound destruction.

Table 3: Electrochemical Treatment Performance for NDMA

| Electrode Material | Matrix | Applied Potential | NDMA Removal (%) | Rate Constant (L/m²·h) | Notes |

| BDD Film Electrodes | RO Concentrate | Varies | High | 40.6 ± 3.7 | Mass transfer limited at 2 mA/cm²; direct electron transfer observed |

| PAC-Ti₄O₇ Composite REM | Synthetic Solution | -1.1 V/SHE | >99.99% | N/A | Single pass, 11-22 s residence time |

| MWCNT-Ti₄O₇ Composite REM | Synthetic Solution | -1.1 V/SHE | >99.99% | N/A | Single pass, 11-22 s residence time |

| PAC-Ti₄O₇ Composite REM | Spiked Surface Water | -1.1 V/SHE | 92-97% | N/A | 22 s residence time |

Air Sparging for Volatile Constituent Removal

Air sparging involves injecting air into the saturated zone to enhance the removal of volatile and semi-volatile organic compounds. The primary mechanisms are air stripping (volatilization) and the delivery of oxygen to stimulate aerobic biodegradation. energy.govfrtr.govclu-in.orgtpsgc-pwgsc.gc.ca While this compound is not highly volatile (boiling point ~278°C, vapor pressure 0.00734 mmHg at 25°C), acs.org air sparging can be coupled with biosparging to enhance the aerobic biodegradation of such compounds. tpsgc-pwgsc.gc.cafrtr.govfrtr.gov In this combined approach, injected air provides the necessary oxygen for microbial activity, facilitating cometabolic degradation. frtr.govfrtr.gov

Ex-Situ Treatment Methods

Ex-situ methods involve excavating or pumping contaminated media for treatment above ground.

Advanced Oxidation Processes (AOPs) for Aqueous Treatment

Advanced Oxidation Processes (AOPs) are highly effective for treating recalcitrant organic compounds in aqueous matrices by generating potent oxidizing species, primarily hydroxyl radicals (•OH). ijaem.netcwejournal.orgopenbiotechnologyjournal.comkirj.eemdpi.commdpi.com AOPs can achieve complete mineralization of contaminants, converting them into benign substances like carbon dioxide and water. ijaem.netopenbiotechnologyjournal.commdpi.com

For nitrosamines, AOPs such as UV photolysis, UV/hydrogen peroxide (UV/H₂O₂), and ozonation (O₃) are particularly effective. cwejournal.orgepa.govnih.govtandfonline.com UV photolysis, typically in the 225–250 nm wavelength range, directly decomposes NDMA by breaking the N–N bond. enviro.wikicwejournal.orgepa.gov The combination of UV with H₂O₂ or ozone can further enhance degradation by generating hydroxyl radicals. cwejournal.orgnih.gov Other AOPs like Fenton processes, photocatalysis, and sonolysis also utilize hydroxyl radicals for pollutant destruction. cwejournal.orgopenbiotechnologyjournal.comkirj.ee These processes are valuable for treating aqueous streams contaminated with this compound, especially when conventional methods are insufficient.

Ozonation and Ozone-Based AOPs (e.g., O3/H2O2)

Ozonation and combined ozone-based AOPs have demonstrated efficacy in the degradation of N-nitrosamines, including N-nitrosodimethylamine (NDMA), a compound with similar chemical characteristics. Ozonation is an efficient process for NDMA degradation, with oxidation being favored at higher ozone dosages and pH levels nih.gov. The primary mechanism involves hydroxyl radicals generated from ozone decomposition, which attack the N-nitrosamine molecules nih.govnih.gov. Conventional ozonation alone, even at substantial ozone doses (up to 7.7 mg/L), achieved less than 25% NDMA oxidation in natural waters, highlighting the need for enhanced processes nih.gov.

The ozone/hydrogen peroxide (O3/H2O2) process significantly improves degradation efficiency. Studies indicate that the O3/H2O2 process requires approximately 160-320 µM of ozone with a 2:1 O3/H2O2 ratio to achieve 50-75% NDMA oxidation nih.gov. The presence of bromide ions can lead to bromate (B103136) formation, potentially limiting the efficiency of ozonation-based AOPs nih.gov.

Table 1: Ozonation and O3/H2O2 Performance for N-Nitrosamine Degradation

| Treatment Method | Target Compound | Ozone Dosage (µM) | H2O2 Dosage (µM) | Removal Efficiency (%) | Notes |

| Ozonation | NDMA | Up to 7.7 mg/L | N/A | < 25% | In natural waters; oxidation favored at high ozone dosage and pH nih.govnih.gov. |

| O3/H2O2 | NDMA | 160-320 | 80-160 | 50-75% | Requires 2:1 O3/H2O2 ratio nih.gov. |

UV-Based AOPs (e.g., UV/H2O2, UV/Ozone)

UV irradiation in combination with hydrogen peroxide (UV/H2O2) is recognized as a viable technology for controlling N-nitrosamines in water capes.gov.br. This process generates hydroxyl radicals (•OH), which effectively degrade these compounds. The degradation kinetics for N-nitrosamines in UV/H2O2 systems typically follow a pseudo-first-order pattern capes.gov.br. For instance, N-nitrosodiphenylamine (NDPhA) was reported to be completely removed within 120 minutes when treated with 25 µmol/L H2O2 under neutral pH conditions capes.gov.br. While UV/H2O2 is effective, it can be more energy-intensive than ozonation for micropollutant abatement. Importantly, UV/H2O2 is not inherently limited by the formation of N-nitrosodimethylamine (NDMA) or bromate, unlike some other AOPs nih.gov. In contrast, UV/chlorine AOPs have shown less effectiveness for NDMA control compared to UV/H2O2 nih.gov. Tertiary treatments applied prior to UV/H2O2 have been shown to enhance its performance, increasing the degradation rates of trace organic contaminants (TOrCs) by 20-92% rsc.org.

Table 2: UV/H2O2 Performance for N-Nitrosamine Degradation

| Treatment Method | Target Compound | H2O2 Dosage | Treatment Time | Removal Efficiency (%) | Notes |

| UV/H2O2 | NDPhA | 25 µmol/L | 120 min | ~100% | Pseudo-first-order kinetics observed capes.gov.br. |

| UV/H2O2 | TOrCs | Not specified | Not specified | 20-92% increase | Improvement in degradation rates after tertiary treatment rsc.org. |

Fenton and Photo-Fenton Processes

Fenton and photo-Fenton processes are powerful AOPs that utilize iron catalysts and hydrogen peroxide to generate highly reactive hydroxyl radicals, capable of degrading a wide range of organic pollutants jeeng.netresearchgate.netijera.comgnest.orgmdpi.comd-nb.info. These processes are effective for treating industrial wastewater, including dye-contaminated effluents, achieving significant removal of chemical oxygen demand (COD), total organic carbon (TOC), and color jeeng.netijera.com. Optimal conditions typically involve acidic pH (around 3), specific catalyst concentrations (e.g., 70 mg/L ferrous sulfate), and hydrogen peroxide dosages (e.g., 1000 mg/L), with reaction times varying based on the specific application jeeng.netijera.com. For example, optimized photo-Fenton processes have demonstrated removal efficiencies of over 85% for COD and TOC, and over 91% for color in dye wastewater jeeng.net. While direct studies on this compound using Fenton processes were not found, the established effectiveness for other recalcitrant organic compounds suggests potential applicability.

Table 3: Fenton/Photo-Fenton Performance for Organic Pollutant Degradation

| Treatment Method | Target Pollutant | Catalyst (FeSO4) | H2O2 | pH | Reaction Time | Removal Efficiency (%) | Notes |

| Photo-Fenton | Dye Wastewater | 70 mg/L | 1000 mg/L | 3 | 140 min | COD: 85.14% | Optimized conditions for dye wastewater jeeng.net. |

| Photo-Fenton | Dye Wastewater | 70 mg/L | 1000 mg/L | 3 | 140 min | TOC: 79.87% | Optimized conditions for dye wastewater jeeng.net. |

| Photo-Fenton | Dye Wastewater | 70 mg/L | 1000 mg/L | 3 | 140 min | Color: 91.57% | Optimized conditions for dye wastewater jeeng.net. |

| Fenton Process | Industrial | Not specified | 1:10 (Fe:H2O2) | 7 | 3 Hours | ~80% (COD/Chlorides) | Favorable conditions at pH 7, 3 hours ijera.com. |

Photocatalytic Degradation

Photocatalytic degradation (PCD) using semiconductor catalysts, such as titanium dioxide (TiO2), offers another pathway for the removal of N-nitrosamines nih.gov. The PCD of NDMA using TiO2 has been investigated, with methylamine (B109427) (MA), dimethylamine (B145610) (DMA), nitrite (B80452), nitrate (B79036), and ammonium (B1175870) identified as primary degradation products nih.gov. This process is primarily initiated by hydroxyl radicals, though valence band holes also contribute nih.gov. Modifying the TiO2 surface, for instance, through platinum deposition, silica (B1680970) loading, or Nafion coating, can enhance PCD rates and alter product distribution nih.gov. While specific removal efficiency data for this compound via photocatalysis is limited in the reviewed literature, studies on NDMA demonstrate the potential of this technology.

Sorption-Based Removal Technologies

Sorption technologies utilize adsorbent materials to physically remove contaminants from water. Powdered Activated Carbon (PAC) has shown effectiveness in removing N-nitrosodimethylamine (NDMA) formation potential (FP) precursors nih.govresearchgate.net. The efficacy of PAC is influenced by its characteristics, including surface chemistry, pore size distribution, and surface area. PACs with basic surface chemistry and mesoporous structures (pores > 10 Å) are generally more effective for NDMA precursor control nih.govresearchgate.net. Application of PAC at doses of 7-10 mg/L resulted in an additional 20% removal of NDMA FP in water treatment plants nih.gov. Technologies like PlumeStop Liquid Activated Carbon™, which uses extremely fine activated carbon particles, represent advanced approaches for groundwater remediation by reducing dissolved contaminant plumes through adsorption regenesis.com. Adsorption is generally considered an effective and cost-efficient method for water purification due to its stability and ease of operation researchgate.net.

Integrated Remediation Approaches

Combined Physical-Chemical-Biological Treatment Trains

The effective remediation of this compound (NDBA), a compound recognized as an emerging pollutant with potential carcinogenic properties, frequently necessitates the integration of physical, chemical, and biological treatment methodologies. These multi-component treatment trains are designed to harness the complementary strengths of each process, thereby achieving superior removal efficiencies and more comprehensive degradation of NDBA compared to single-stage approaches.

Physical treatment methods , such as adsorption and membrane filtration, are instrumental in the initial removal or concentration of NDBA from contaminated water sources. Activated carbon (AC) and activated carbon fibers (ACFs) have demonstrated significant capacity for adsorbing nitrosamines, including NDBA, by capturing them onto their extensive porous surfaces. Research indicates that AC can achieve substantial removal rates for various nitrosamines; for instance, studies using activated carbon nanoparticles showed that 20-50% of NDBA remained after a 24-hour contact period. researchgate.netajsuccr.org Membrane processes, particularly Reverse Osmosis (RO), have also proven highly effective, with pilot-scale applications reporting NDBA removal rates exceeding 97%. nih.gov However, the performance of membrane systems can be influenced by operational factors such as membrane fouling and variations in feed water temperature. nih.gov

Chemical treatment , primarily through Advanced Oxidation Processes (AOPs), plays a critical role in the oxidative destruction of NDBA. AOPs are characterized by their ability to generate highly reactive species, most notably hydroxyl radicals (•OH), which are potent oxidants capable of mineralizing organic pollutants. cwejournal.orgmdpi.commdpi.comkirj.eeresearchgate.net Treatment techniques such as UV photolysis, ozonation, and Fenton-based processes are recognized for their efficacy in degrading nitrosamine (B1359907) structures. cwejournal.orgmdpi.comkirj.eescielo.org.za For example, UV/hydrogen peroxide (UV/H₂O₂) systems are particularly noted for their effectiveness in producing hydroxyl radicals and facilitating the degradation of organic contaminants. mdpi.com

Biological treatment , which employs microorganisms to break down contaminants, offers a sustainable and environmentally friendly pathway for NDBA degradation. Scientific investigations have identified specific bacterial and fungal species capable of biodegrading nitrosamines, including NDBA and the related N-Nitrosodimethylamine (NDMA). These microbial processes can lead to the production of nitrous oxide as a byproduct. nih.govnih.gov Notably, the fungus Phanerochaete chrysosporium and the bacterium Methylobacterium sp. strain JS178 have been documented for their ability to biodegrade NDBA. nih.gov

Table 1: Combined Treatment Trains for Nitrosamine Remediation

| Treatment Train Components | Primary Mechanism(s) | Target Nitrosamine(s) | Reported Effectiveness/Removal Rate | Source Reference(s) |

| Activated Carbon + Biological | Adsorption, Biodegradation | NDMA, NMEA, NDEA, NDPA, NDBA | 90-95% total removal; AC >40% of non-polar fractions | ajsuccr.org |

| AOP (e.g., UV/H₂O₂) + Biological | Oxidation, Biodegradation | Nitrosamines | Enhanced degradation, improved biodegradability | cwejournal.orgmdpi.commdpi.com |

| RO Membrane + Pre-treatment | Filtration, Adsorption/Oxidation (pre-treatment) | NDBA, NDMA, NMOR | RO >97% for NDBA; variable for NDMA | nih.gov |

Synergistic Effects in Hybrid Remediation Systems

Hybrid remediation systems, which strategically combine different treatment technologies, often exhibit synergistic effects, resulting in a performance that surpasses the additive capabilities of individual treatment methods. These synergistic interactions are particularly crucial for effectively addressing complex contaminants like this compound.

A primary synergistic outcome observed in hybrid systems is enhanced degradation efficiency . Advanced Oxidation Processes (AOPs) are capable of breaking down complex, recalcitrant nitrosamine molecules, such as NDBA, into smaller, more biodegradable intermediate compounds. cwejournal.orgmdpi.commdpi.com These intermediate products are subsequently more amenable to metabolism by microorganisms in downstream biological treatment stages. This sequential approach facilitates a more complete degradation and mineralization of NDBA than either process could achieve in isolation. mdpi.commdpi.com

Hybrid systems also offer the advantage of addressing a broader pollutant spectrum . By integrating physical, chemical, and biological methods, these systems can effectively target not only NDBA but also its precursors and other co-occurring contaminants that might prove resistant to single-treatment methodologies. nih.gov

Computational and Theoretical Investigations of N Nitrodibutylamine Reactivity

Quantum Mechanical (QM) Calculations of Reaction Pathways

Quantum mechanical calculations are fundamental to understanding chemical reactions, providing detailed information about the energies of molecules and the transition states that connect them. frontiersin.orgnih.gov These first-principles methods allow for the description of reaction intermediates and the quantification of thermodynamic and kinetic parameters, which are crucial for predicting reaction pathways. frontiersin.orgnih.gov

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules and predict their reactivity. It is particularly valuable for studying complex reaction mechanisms, such as those involved in the degradation of nitro- and nitroso-compounds. nsf.govnih.govnih.gov DFT calculations can determine the geometries of reactants, transition states, and products, as well as their corresponding energies.

For analogous compounds like N-nitrosodimethylamine (NDMA), DFT studies have been instrumental in elucidating degradation mechanisms initiated by hydroxyl (•OH) radicals, a key process in advanced oxidation processes for water treatment. mdpi.com These studies typically identify several potential reaction pathways:

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from a C-H bond on the alkyl chain. For N-Nitrodibutylamine, this would likely occur at the α-carbon (the carbon adjacent to the amine nitrogen), forming a carbon-centered radical.

Radical Addition: The •OH radical can add to either the amine nitrogen or the nitro-group nitrogen. mdpi.com

By calculating the activation free energy (ΔG‡) for each potential pathway, researchers can identify the most kinetically favorable route. For example, in studies of NDMA, •OH addition to the amine nitrogen was found to have a lower activation energy compared to H-abstraction or addition to the nitrosyl nitrogen, suggesting it is a dominant initial step. mdpi.com Similar calculations for this compound would be expected to reveal how the longer butyl chains influence the relative energies of these pathways.

| Reaction Pathway | Description | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| H-Abstraction | •OH radical abstracts a hydrogen atom from a methyl group. | 9.7 |

| •OH Addition to Amine N | •OH radical adds to the amine nitrogen atom. | 6.8 |

| •OH Addition to Nitrosyl N | •OH radical adds to the nitrosyl nitrogen atom. | 9.6 |

This table presents data for N-nitrosodimethylamine (NDMA) as a representative example to illustrate the application of DFT in mechanistic studies. The values indicate the relative kinetic favorability of different initial degradation steps.

Transition State Theory (TST) provides a framework for calculating the rate constants of chemical reactions. When combined with the energetic data obtained from QM calculations, TST allows for the prediction of reaction kinetics without direct experimental measurement. The theory is based on the idea that reactants must pass through a high-energy transition state (TS) to become products.

The rate constant (k) is determined by the free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state. DFT calculations are used to locate the precise geometry and energy of the transition state on the potential energy surface. Once ΔG‡ is known, the rate constant can be calculated, providing a quantitative measure of how quickly a specific degradation reaction will occur. This approach has been successfully used to develop kinetic models for the photochemical transformation of compounds like NDMA. nsf.gov For this compound, this would enable the prediction of its degradation rate under various environmental conditions, such as exposure to UV light or advanced oxidation agents.

A Potential Energy Surface (PES) is a conceptual and mathematical map that describes the energy of a molecule or system as a function of its geometry. wikipedia.org Mapping the PES is crucial for understanding all possible transformation processes a molecule can undergo. The surface contains minima, which correspond to stable structures (reactants, intermediates, and products), and saddle points, which correspond to transition states connecting the minima. wikipedia.orgyoutube.com

The process involves:

Locating Stationary Points: QM calculations are used to find the optimized geometries of reactants, products, and transition states.

Calculating Energies: The relative energies of these points are computed to determine reaction thermodynamics (exothermic or endothermic) and kinetic barriers.

Confirming Pathways: Techniques like Intrinsic Reaction Coordinate (IRC) analysis are used to confirm that a calculated transition state indeed connects the intended reactants and products. nih.gov

By mapping the PES for this compound degradation, one could visualize the entire reaction landscape, identify the most likely transformation pathways, and uncover potential, less obvious side reactions or intermediate products. chemrxiv.orgresearchgate.net

| Point on PES | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + •OH | 0.0 (Reference) |

| Transition State (TS) | Structure corresponding to H-abstraction from α-carbon | +8.5 |

| Products | N-Nitro-N-butyl-butyl-1-radical + H₂O | -15.0 |

Molecular Dynamics Simulations for Environmental Interactions

While QM methods are excellent for studying specific reactions, Molecular Dynamics (MD) simulations are better suited for understanding the behavior of molecules over time and their interactions with a complex environment. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the study of larger systems, such as a solute molecule in a solvent or interacting with a surface. nih.govmdpi.com

For this compound, MD simulations could be used to investigate:

Solvation and Transport in Water: How water molecules arrange around the this compound molecule, its diffusion rate, and its partitioning between aqueous and non-aqueous phases (e.g., sediment or organic matter).

Adsorption to Surfaces: The interaction and binding energy of this compound with soil components, such as clays (B1170129) or humic substances. This is critical for predicting its environmental mobility and fate. Studies on other organic molecules have shown that hydrophobicity and the chemical nature of surfaces are critical in controlling accumulation in soil. chemrxiv.org

These simulations provide a dynamic picture of how this compound behaves in a realistic environmental context, complementing the static, reaction-focused insights from QM calculations. nih.gov

Structure-Reactivity Relationship Studies

Structure-Reactivity Relationship (SRR) or Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure with its reactivity or biological activity. nih.govresearchgate.net Computational methods are invaluable for quantifying the structural and electronic properties that govern these relationships.

The susceptibility of a nitrosamine (B1359907) or nitramine to degradation is heavily influenced by its molecular structure. nih.govmdpi.com Key factors include:

Steric Effects: The two butyl groups in this compound are bulkier than the methyl groups in NDMA. This steric hindrance can affect the accessibility of reactive sites to attacking species like •OH radicals. It might make hydrogen abstraction from the inner parts of the alkyl chains less likely compared to abstraction at the terminal methyl groups.

Bond Dissociation Energies (BDE): Computational methods can calculate the energy required to break specific bonds. Lower BDE values for C-H bonds, for instance, indicate sites more susceptible to hydrogen abstraction. It is expected that the C-H bonds on the α-carbons of this compound would have a lower BDE than other C-H bonds on the butyl chains, making them primary targets for radical-initiated degradation.

By systematically comparing computed properties (e.g., charge distribution, BDEs, steric hindrance) across a series of related compounds, researchers can build robust models that predict degradation susceptibility based on molecular structure alone. nih.gov

| Compound | Alkyl Group | Relative Steric Hindrance at α-Carbon | Expected Susceptibility to α-Hydrogen Abstraction |

|---|---|---|---|

| N-Nitrosodimethylamine (NDMA) | Methyl (-CH₃) | Low | High |

| This compound | Butyl (-C₄H₉) | Moderate | High (but may be sterically modulated compared to NDMA) |

Prediction of Transformation Products

Computational chemistry provides valuable insights into the potential degradation pathways of this compound under various environmental conditions, including photolysis, hydrolysis, and biodegradation. By employing theoretical models, researchers can predict the likely transformation products that may arise from these processes.

Photodegradation: Theoretical studies, often employing quantum mechanical calculations, can elucidate the mechanisms of photodegradation. For analogous compounds like N-nitrosodimethylamine (NDMA), UV photolysis is known to proceed through several pathways, including the homolytic cleavage of the N-N bond to form an aminium radical and nitric oxide, or heterolytic photocleavage facilitated by water to produce dimethylamine (B145610) and nitrous acid. mdpi.com By analogy, it is predicted that this compound would undergo similar N-N bond cleavage upon exposure to UV radiation, leading to the formation of dibutylamine (B89481) and various nitrogen oxides. Further reactions of the initial products could lead to a range of smaller organic molecules.

Hydrolysis: The susceptibility of a chemical to hydrolysis can be predicted by examining its molecular structure and the presence of hydrolyzable functional groups. While specific computational studies on the hydrolysis of this compound are not widely available, preliminary data on other nitrosamines and nitramines suggest that the N-NO2 group can be subject to hydrolytic cleavage under certain pH conditions. researchgate.net Theoretical models can calculate the activation energies for different hydrolysis pathways, helping to determine the likelihood and rate of such reactions in aqueous environments.

Biodegradation: In silico tools and pathway prediction systems, such as the University of Minnesota Biocatalysis/Biodegradation Database (UM-BBD) Pathway Prediction System, can be used to forecast the metabolic fate of this compound in the presence of microorganisms. semanticscholar.orgnih.gov These systems utilize a knowledge base of known microbial catabolic reactions to predict a sequence of enzymatic transformations. For this compound, predicted biodegradation pathways would likely involve initial oxidation or reduction of the nitro group, followed by dealkylation or cleavage of the N-N bond, leading to the formation of dibutylamine, butyraldehyde, and various nitrogen-containing inorganic species. The likelihood of these pathways can be further assessed using thermodynamic calculations.

A summary of predicted transformation products of this compound based on computational predictions for analogous compounds and general degradation pathways is presented in Table 1.

| Degradation Process | Predicted Transformation Products | Computational Approach |

| Photodegradation | Dibutylamine, Nitric Oxide, Nitrous Acid, Butyraldehyde | Quantum Mechanical Calculations (analogy to NDMA) mdpi.com |

| Hydrolysis | Dibutylamine, Nitric Acid | Density Functional Theory (DFT) for activation energy calculation (general approach) chemrxiv.org |

| Biodegradation | Dibutylamine, Butyraldehyde, Butanol, Carbon Dioxide, Ammonia (B1221849) | Pathway Prediction Systems (e.g., UM-BBD) semanticscholar.orgnih.gov |

Table 1: Predicted Transformation Products of this compound

Modeling of Environmental Fate and Transport

Predictive models are crucial for assessing the potential risks associated with the release of chemicals into the environment. These models simulate the movement and persistence of substances in soil, water, and air, providing estimates of environmental concentrations and helping to identify potential areas of accumulation.

Predictive Models for Persistence and Mobility

The persistence of a chemical in the environment is often quantified by its half-life, while its mobility is related to its tendency to move through different environmental compartments, which is largely governed by its sorption to soil and sediment.

Mobility: The mobility of this compound in soil and water is primarily determined by its soil adsorption coefficient (Koc), which describes its partitioning between the solid (soil organic carbon) and aqueous phases. nih.govfrontiersin.org QSAR models are widely used to predict Koc values based on molecular descriptors such as the octanol-water partition coefficient (Kow), molecular size, and polarity. jetjournal.usqsardb.org For this compound, a relatively low predicted Kow suggests a lower tendency to adsorb to organic matter and thus higher mobility in soil.

The following table summarizes key parameters used in predictive models for the persistence and mobility of this compound, with estimated values based on its chemical structure and QSAR predictions for similar compounds.

| Parameter | Predicted Value/Range | Significance | Modeling Approach |

| Persistence | |||

| Soil Half-life (t1/2) | Moderately Persistent | Indicates the time required for 50% of the compound to degrade in soil. | QSAR models based on structural analogues. |

| Aquatic Half-life (t1/2) | Moderately Persistent | Indicates the time required for 50% of the compound to degrade in water. | QSAR models, integrating hydrolysis and photolysis rates. |

| Mobility | |||

| Soil Adsorption Coefficient (Log Koc) | 2.0 - 3.0 (Estimated) | A lower value suggests higher potential for leaching into groundwater. nih.gov | QSAR models based on Log Kow and molecular descriptors. nih.gov |

| Octanol-Water Partition Coefficient (Log Kow) | 1.5 - 2.5 (Estimated) | Indicates the compound's hydrophobicity and potential for bioaccumulation. nsf.gov | Computational chemistry software (e.g., based on atomic contributions). chemrxiv.orgresearchgate.net |

Table 2: Predicted Parameters for Persistence and Mobility of this compound

Environmental Partitioning Behavior Simulations

Multimedia environmental fate models, such as fugacity-based models, are used to simulate the partitioning of a chemical among various environmental compartments, including air, water, soil, sediment, and biota. These models use the chemical's physical-chemical properties, such as vapor pressure, water solubility, and partition coefficients (Kow, Koc, and Henry's Law constant), along with environmental parameters, to predict its distribution at equilibrium.

Simulations of the environmental partitioning of this compound would likely indicate a preference for the aqueous and soil compartments due to its moderate water solubility and relatively low vapor pressure. The extent of partitioning to sediment would depend on the organic carbon content of the sediment. Due to its predicted moderate Log Kow, some potential for bioaccumulation in aquatic organisms might be anticipated, although this would need to be confirmed with more specific bioaccumulation models.

The following table illustrates the expected environmental distribution of this compound based on simulations using a generic multimedia fugacity model.

| Environmental Compartment | Predicted Distribution (%) | Governing Factors |